2-Allyl-2-azaspiro[4.5]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-prop-2-enyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C12H19NO/c1-2-8-13-10-12(9-11(13)14)6-4-3-5-7-12/h2H,1,3-10H2 |
InChI Key |
XCCFBVFMKPBBRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2(CCCCC2)CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allyl 2 Azaspiro 4.5 Decan 3 One
Strategies for Spirocycle Construction
Ring-Closing Metathesis (RCM) Approaches to Spirolactams
Ring-Closing Metathesis (RCM) stands out as a versatile and powerful method for synthesizing unsaturated rings of various sizes, typically ranging from 5 to 30 atoms. rsc.orgnih.gov This reaction involves the intramolecular metathesis of a precursor molecule containing two terminal alkenes, which cyclize to form a cycloalkene and the volatile byproduct ethylene (B1197577). rsc.org The removal of ethylene from the reaction mixture drives the equilibrium toward the cyclic product, making it a thermodynamically favorable process. rsc.org RCM is highly valued in organic synthesis for its compatibility with a wide array of functional groups and its atom-economic nature, as the only major byproduct is ethylene. rsc.org This strategy has been successfully applied to the synthesis of diverse spiro-cyclic systems. researchgate.net
The success of RCM is largely due to the development of well-defined transition metal carbene complexes, particularly ruthenium-based catalysts developed by Robert H. Grubbs. bohrium.com These catalysts are favored for their high tolerance to various functional groups and their stability in a range of solvents. rsc.orgbohrium.com Several generations of Grubbs catalysts have been developed, each with improved activity and stability. bohrium.com First-generation catalysts are effective, while second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit even greater reactivity and are more versatile. nih.govrsc.org Further refinements, such as the Hoveyda-Grubbs catalysts, offer enhanced stability and have been optimized for specific applications like the formation of tetrasubstituted double bonds. The choice of catalyst can be crucial for the success of the spiro-annulation, with different catalysts being optimal for different substrates and reaction types.
| Catalyst Generation | Key Features | Common Applications |
|---|---|---|
| First-Generation Grubbs Catalyst | Features two tricyclohexylphosphine (B42057) ligands; good functional group tolerance. bohrium.com | General olefin metathesis, ring-closing metathesis. bohrium.com |
| Second-Generation Grubbs Catalyst | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC); higher activity and stability. nih.gov | More challenging metathesis reactions, including synthesis of tri- and tetrasubstituted olefins. rsc.org |
| Third-Generation Grubbs Catalyst (Fast-Initiating) | Designed for rapid initiation by replacing a phosphine ligand with more labile ones like pyridine. bohrium.com | Ring-opening metathesis polymerization (ROMP), applications requiring living polymerization. bohrium.com |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand offers enhanced stability and recovery. | Cross-metathesis and reactions where catalyst stability is paramount. |
The design of a suitable precursor is critical for a successful RCM-based synthesis of 2-Allyl-2-azaspiro[4.5]decan-3-one. A general and versatile method for preparing spiro-cyclic systems via RCM begins with the synthesis of a diallylated starting material. researchgate.net For the target compound, a logical precursor would be an N-allylated diallyl amide derived from a cyclohexane (B81311) core.
The synthesis could commence from a substrate containing an active methylene (B1212753) group on a cyclohexane ring. This starting material would undergo a diallylation reaction to install two allyl groups at the same carbon atom, forming the quaternary spiro-center. Subsequent chemical transformations would convert this intermediate into the open-chain precursor required for RCM: a molecule containing both an N-allyl group and a second terminal alkene positioned to form the five-membered lactam ring upon cyclization. The final RCM step, catalyzed by a Grubbs catalyst, would then form the desired unsaturated spirolactam, 2-Allyl-2-azaspiro[4.5]dec-1-en-3-one, which can be subsequently reduced to the target saturated lactam.
Multi-component Reactions and Condensation Pathways
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. MCRs represent a powerful strategy for the synthesis of complex heterocyclic and spirocyclic structures.
For instance, a three-component reaction involving an isocyanide, an acetylenic ester, and a suitable third component can generate a zwitterionic adduct that undergoes cyclization to form intricate spiro architectures. While a specific MCR for this compound is not detailed, the principles are demonstrated in the synthesis of related spiro heterocycles. One such catalyst-free, three-component approach yields 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives in good yields. This highlights the potential of MCRs as a direct and efficient pathway to spirocyclic scaffolds. Another relevant pathway is the intramolecular cyclization of gabapentin (B195806), which forms the related 2-azaspiro[4.5]decan-3-one core.
| Component 1 | Component 2 | Component 3 | Resulting Structure |
|---|---|---|---|
| Alkyl Isocyanide | Dialkyl Acetylene Dicarboxylate | 3-Alkyl-4-arylidene-isoxazol-5(4H)-one | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative |
Cycloaddition Reactions in Spirocyclic Lactam Synthesis
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. These reactions are fundamental to synthetic chemistry as they allow for carbon-carbon bond formation without the need for electrophiles or nucleophiles. The most common types are the [4+2] cycloaddition, also known as the Diels-Alder reaction, and the [3+2] dipolar cycloaddition.
These reactions are powerful tools for constructing the five- or six-membered rings found in many heterocyclic compounds. In the context of spirolactam synthesis, a cycloaddition reaction could be employed to build the lactam ring onto a pre-existing carbocyclic precursor. For example, a [3+2] cycloaddition of a 1,3-dipole with an appropriate alkene attached to a cyclohexane ring could form the five-membered heterocyclic portion of the spirocycle. Similarly, enzymatic [4+2] cycloadditions are known to participate in the biosynthesis of natural products containing spirotetramate structures, which are analogous to spirolactams.
Allylboration and Subsequent Cyclization
Allylboration, the addition of an allyl-boron species across a multiple bond, is a valuable method for introducing allyl groups into a molecule. This strategy can be integrated into a multi-step synthesis to build the this compound framework. A synthetic approach could involve the allylation of a suitable lactam-derived precursor, followed by a subsequent intramolecular cyclization to construct the spirocyclic system.
A powerful combination of strategies involves using an allylation reaction in concert with Ring-Closing Metathesis (RCM). Research has demonstrated the synthesis of azaspiro[4.5]decanes through a sequence initiated by the addition of an allylating agent (such as allylmagnesium bromide or triallylborane) to a precursor, followed by an RCM reaction to form the bicyclic framework. This highlights a viable pathway where an initial allylboration or a related allylation reaction sets the stage for a subsequent cyclization event to forge the final spirocyclic lactam structure.
Catalytic Dearomative Spirocyclization Techniques
The construction of the 2-azaspiro[4.5]decan-3-one scaffold, a key structural motif, is efficiently achieved through innovative catalytic dearomative spirocyclization reactions. nih.govnih.gov These methods offer a high degree of control and are advantageous over classical approaches. Spiro-γ-lactams, like the one , are prevalent in a variety of bioactive natural products and synthetic molecules, making their synthesis a significant area of research. rsc.org
Gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including spirocyclic systems. nih.gov A notable method for synthesizing the 2-azaspiro[4.5]decan-3-one core involves an intramolecular catalytic dearomatization of phenols. nih.gov This reaction is catalyzed by a gold complex and proceeds through a gold carbene species. A key advantage of this approach is that it avoids the use of hazardous α-oxo diazo compounds, which are traditionally used to generate the necessary α-oxo gold carbene intermediates. nih.gov The reaction has been shown to be effective even under aerobic conditions, highlighting its practical utility. nih.gov The use of an N-Heterocyclic Carbene (NHC) ligand and the presence of water as a co-solvent have been identified as critical factors for achieving high reactivity in this transformation. nih.gov
The general mechanism for this type of gold-catalyzed reaction involves the activation of an alkyne by a cationic gold catalyst, which facilitates the intramolecular attack by a nucleophile, leading to the formation of the spirocyclic product. nih.gov The efficiency and selectivity of these reactions are often dependent on the nature of the gold catalyst and the ligands employed. nih.gov
The gold-catalyzed dearomative spirocyclization to form 2-azaspiro[4.5]decan-3-ones specifically utilizes ynamide-derived carbene intermediates. nih.gov Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are versatile precursors in organic synthesis. acs.org In this context, an N-aryl ynamide tethered to a phenol (B47542) undergoes an intramolecular reaction. The gold catalyst activates the ynamide, leading to the in-situ formation of a gold carbene species. This intermediate then participates in an intramolecular dearomatization of the tethered phenol ring to construct the spirocyclic lactam framework. nih.gov This method represents a safe and efficient alternative to using diazo compounds as carbene precursors. nih.gov
| Catalyst/Reagent System | Substrate Type | Product | Key Features |
| Gold-catalyst with NHC ligand and water | Phenol-tethered N-aryl ynamide | 2-Azaspiro[4.5]decan-3-one | Avoids hazardous diazo compounds; proceeds under air. nih.gov |
| Copper-catalyzed carbomagnesiation followed by Lewis acid | Ynamides with various Grignard reagents | Aza-spiro dihydropyridine (B1217469) scaffolds | One-pot reaction; forms diverse spiro heterocycles. nih.gov |
Functionalization and Derivatization Approaches
Once the 2-azaspiro[4.5]decan-3-one core is synthesized, further modifications can be introduced. The scaffold is amenable to chemical alteration at the nitrogen atom of the lactam or at other positions on the rings, which allows for the creation of a diverse array of derivatives.
N-Allylation Strategies for this compound
The introduction of the allyl group at the 2-position of the azaspiro[4.5]decan-3-one scaffold is a crucial step in forming the title compound. This is typically achieved through N-alkylation of the parent lactam.
The N-allylation of 2-azaspiro[4.5]decan-3-one follows the general principles of lactam alkylation. This reaction typically involves the deprotonation of the lactam nitrogen with a suitable base to form a nucleophilic amide anion. This anion then reacts with an electrophilic allyl source, such as an allyl halide (e.g., allyl bromide or allyl chloride), in a nucleophilic substitution reaction to form the N-C bond.
Commonly used bases for this transformation include strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed.
| Reagents | Reaction Type | Product | General Conditions |
| 2-Azaspiro[4.5]decan-3-one, Allyl bromide, Base (e.g., NaH) | N-Alkylation | This compound | Aprotic polar solvent (e.g., DMF, THF) |
Modifications at the Spirocenter and Cyclohexane Ring
Further derivatization of the this compound can be envisioned at either the spirocyclic carbon or on the cyclohexane ring, although such modifications often require the functional groups to be installed prior to the spirocyclization step. For instance, the synthesis of functionalized azaspiro[4.5]decane derivatives has been achieved through methods like the oxidative demetalation of cyclohexadienyl ruthenium complexes. acs.org This approach allows for the introduction of various substituents onto the six-membered ring.
Additionally, strategies for constructing spiro-γ-lactams often allow for the incorporation of functional groups in the precursors. For example, in the synthesis of related spiro-γ-lactam systems, it was noted that attempts to functionalize the core structure after its formation were unsuccessful, necessitating the incorporation of the desired groups into the starting materials before the key cycloaddition reaction. acs.org This principle suggests that for creating derivatives of this compound with modifications on the cyclohexane ring, one would likely start with a pre-functionalized cyclohexane precursor before carrying out the dearomative spirocyclization.
Preparation of Precursors for this compound Synthesis
The primary precursor for this compound is the lactam, 2-azaspiro[4.5]decan-3-one. A robust and scalable method for the synthesis of this precursor involves the Hofmann reaction of 1,1-cyclohexanediacetic acid monoamide. researchgate.netacs.org This reaction facilitates a rearrangement to form the desired spirocyclic lactam structure.
The process typically begins with the preparation of 1,1-cyclohexanediacetic acid monoamide from 1,1-cyclohexanediacetic acid. The monoamide is then subjected to a Hofmann reaction using various chlorinating agents in an aqueous alkaline solution. researchgate.netlookchem.com The intermediate isocyanate formed during the reaction undergoes intramolecular cyclization. Subsequent heating of the reaction mixture, containing the sodium salt of gabapentin, leads to the formation of the stable 2-azaspiro[4.5]decan-3-one, which can be isolated in high yield and purity. acs.orglookchem.com
A variety of chlorinating agents have been successfully employed for this transformation, demonstrating the versatility of the Hofmann reaction approach.
| Chlorinating Agent | Reported Yield of 2-azaspiro[4.5]decan-3-one | Reference |
|---|---|---|
| Trichloroisocyanuric acid (TCCA) | 90% | lookchem.com |
| Sodium dichloroisocyanurate | High | researchgate.netacs.org |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | High | researchgate.netacs.org |
| N-Chlorosuccinimide (NCS) | High | researchgate.netacs.org |
Chemical Transformations of Related Azaspirolactam Precursors
Once the parent lactam, 2-azaspiro[4.5]decan-3-one, is obtained, the synthesis of the target compound, this compound, is achieved through N-alkylation. This transformation involves the deprotonation of the lactam nitrogen followed by reaction with an allyl halide, such as allyl bromide. This straightforward alkylation provides a direct route to a variety of N-substituted derivatives. researchgate.net
Beyond simple N-alkylation of the pre-formed lactam, other synthetic routes start from different cyclohexane-based precursors. researchgate.net For instance, catalytic dearomatization of ynamide-derived phenols using gold carbene species represents an advanced method to construct the 2-azaspiro[4.5]decan-3-one core directly. acs.org Other patented processes for preparing precursors like 1,1-cyclohexane diacetic acid monoamide involve multi-step sequences starting from materials such as cyclohexanone (B45756) and ethyl cyanoacetate (B8463686) or the hydrolysis of α,α′-diaminocarbonyl-β,β-pentamethylene glutarimide. google.com These varied approaches highlight the chemical flexibility in accessing the fundamental azaspiro[4.5]decane framework.
Asymmetric Synthesis and Enantioselective Approaches
The spirocyclic nature of this compound means that substitution on the pyrrolidinone ring can create stereocenters. Asymmetric synthesis is therefore crucial for accessing enantiomerically pure versions of substituted analogs, which is often a requirement for pharmaceutical applications.
Chiral Auxiliary-Mediated Strategies
One effective strategy for achieving asymmetric synthesis is the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The Evans' chiral auxiliaries, specifically oxazolidinones, are well-regarded for their ability to control stereochemistry in alkylation reactions. nih.gov
In a model system applicable to the synthesis of α-substituted γ-lactams, a scaffold bearing an (S)-4-phenyl-2-oxazolidinone chiral auxiliary was successfully used to direct the diastereoselective alkylation of the lactam enolate. nih.govumn.edu The process involves attaching the chiral auxiliary to the lactam, generating the enolate with a strong base like lithium diisopropylamide (LDA), and then reacting it with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the phenyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a predominance of one diastereomer. nih.gov The auxiliary can then be cleaved to yield the enantiomerically enriched α-substituted lactam. nih.gov
The effectiveness of this strategy is demonstrated by the alkylation of a γ-lactam template with various electrophiles, which consistently produces the desired products with good diastereoselectivity. nih.gov
| Electrophile | Total Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Methyl iodide | 72 | 90:10 | nih.gov |
| Ethyl iodide | 68 | 91:9 | nih.gov |
| Allyl bromide | 75 | 92:8 | nih.gov |
| Benzyl bromide | 80 | 93:7 | nih.gov |
Stereocontrol in Spirocyclization Reactions
Achieving stereocontrol during the key spirocyclization step that forms the bicyclic core is a more direct and efficient approach to asymmetric synthesis than modifying a pre-existing racemic scaffold. Modern catalytic methods have been developed to address this challenge.
One such method is the catalytic dearomative spirocyclization of ynamides. acs.org In this approach, a gold carbene species, generated in situ, catalyzes the intramolecular cyclization of a phenol-containing ynamide. This reaction proceeds via a spiro-intermediate, and the choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to the formation of enantioenriched 2-azaspiro[4.5]decan-3-ones. This type of transition-metal-catalyzed C-H insertion or dearomatization reaction provides a powerful tool for constructing complex spirocyclic architectures with high levels of stereocontrol, avoiding the need for chiral auxiliaries or resolution of racemates. acs.orglookchem.com
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Allyl-2-azaspiro[4.5]decan-3-one, providing information on the proton and carbon environments and their connectivity.
The ¹H NMR spectrum is crucial for identifying the various proton environments within the molecule. The presence of the N-allyl group introduces characteristic signals that are distinct from the parent lactam. The signals for the methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group in the pyrrolidinone ring are also diagnostic. semanticscholar.org
The expected chemical shifts (δ) in a solvent like CDCl₃ would be:
Allyl Protons: The N-CH₂ protons of the allyl group are expected to appear as a doublet around 3.8-4.0 ppm. The terminal vinyl protons (=CH₂) would likely resonate as two distinct doublets around 5.1-5.3 ppm, and the internal vinyl proton (-CH=) would be a multiplet in the range of 5.7-5.9 ppm.
Pyrrolidinone Ring Protons: The methylene protons adjacent to the nitrogen (N-CH₂) are anticipated around 3.2-3.4 ppm, shifted slightly from the parent compound due to the electronic effects of the allyl group. The methylene protons adjacent to the carbonyl group (CH₂-C=O) are expected to appear around 2.3-2.5 ppm. semanticscholar.org
Cyclohexane (B81311) Ring Protons: The protons of the cyclohexane ring would produce a complex series of multiplets in the upfield region, typically between 1.3 and 1.7 ppm, similar to the parent compound. semanticscholar.org
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -CH=CH₂ (Allyl) | 5.7 - 5.9 | m | Internal vinyl proton |
| -CH=CH₂ (Allyl) | 5.1 - 5.3 | dd | Terminal vinyl protons |
| N-CH₂-CH= (Allyl) | 3.8 - 4.0 | d | Methylene attached to Nitrogen |
| N-CH₂ (Ring) | 3.2 - 3.4 | s | Methylene on pyrrolidinone ring |
| O=C-CH₂ (Ring) | 2.3 - 2.5 | s | Methylene on pyrrolidinone ring |
| Cyclohexane Protons | 1.3 - 1.7 | m | Overlapping multiplets |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, confirming the carbon skeleton. The key signals would differentiate the spiro-carbon, the carbonyl carbon, the allyl carbons, and the carbons of the two rings.
Expected chemical shifts would include:
Carbonyl Carbon: A signal in the downfield region, typically around 175-177 ppm, characteristic of a lactam carbonyl.
Allyl Carbons: The internal vinyl carbon (-CH=) would appear around 132-134 ppm, while the terminal vinyl carbon (=CH₂) would be around 117-119 ppm. The N-CH₂ carbon is expected around 45-47 ppm.
Spiro Carbon: The quaternary spiro-carbon (C5) is a key feature and would likely resonate in the range of 60-65 ppm.
Pyrrolidinone and Cyclohexane Carbons: The remaining methylene carbons of the pyrrolidinone and cyclohexane rings would appear in the upfield region of the spectrum (20-55 ppm).
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 175 - 177 |
| -CH=CH₂ (Allyl) | 132 - 134 |
| -CH=CH₂ (Allyl) | 117 - 119 |
| N-CH₂ (Allyl) | 45 - 47 |
| C (Spiro) | 60 - 65 |
| N-CH₂ (Ring) | 50 - 55 |
| O=C-CH₂ (Ring) | 35 - 40 |
| Cyclohexane Carbons | 20 - 40 |
2D NMR experiments are indispensable for confirming the complex structure of spirocyclic systems.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the protons of the allyl group, confirming their sequence. It would also show couplings between adjacent methylene groups within the cyclohexane and pyrrolidinone rings.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the allyl proton signals to the allyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying longer-range (2-3 bond) couplings between protons and carbons. A crucial correlation would be expected from the N-CH₂ protons of the allyl group to the spiro-carbon and the adjacent carbon (C1) in the pyrrolidinone ring, confirming the point of attachment of the allyl group to the nitrogen atom. Correlations from the CH₂-C=O protons to the carbonyl carbon and the spiro-carbon would further solidify the structure of the lactam ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₉NO), the expected exact mass is approximately 193.1467 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 193. The fragmentation pattern would likely involve:
Loss of the allyl group: A prominent peak corresponding to the loss of the allyl radical (•CH₂CH=CH₂, mass = 41) would result in a fragment at m/z 152. This corresponds to the protonated parent lactam.
Cleavage of the cyclohexane ring: Fragmentation of the spirocyclic system often involves characteristic cleavage of the six-membered ring, leading to a series of smaller fragments.
Other fragmentations: Alpha-cleavage adjacent to the carbonyl group is also a common pathway for lactams.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 152 | [M - C₃H₅]⁺ | Loss of allyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid method for identifying the key functional groups present in a molecule. The spectrum of this compound would be dominated by the absorption of the lactam carbonyl and the allyl group.
Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (sp³ CH, CH₂) | 2850 - 3000 | Medium-Strong |
| C=O stretch (Lactam) | 1680 - 1700 | Strong |
| C=C stretch (Allyl) | ~1645 | Medium |
| =C-H bend (Allyl) | 910 - 990 | Strong |
The most prominent peak would be the strong C=O stretch of the five-membered lactam ring. The presence of the allyl group would be confirmed by the medium intensity C=C stretching vibration and the strong out-of-plane =C-H bending vibrations.
Advanced Spectroscopic Methods for Complex Spirocyclic Systems
For complex, rigid structures like spiro-lactams, more advanced spectroscopic methods can provide deeper insights, particularly into stereochemistry and three-dimensional conformation.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can reveal through-space interactions between protons that are close to each other, which is invaluable for determining the relative stereochemistry at the spiro center and the conformation of the cyclohexane ring. For example, NOE correlations between protons of the allyl group and specific protons on the cyclohexane ring could define the orientation of the N-substituent relative to the spiro system.
X-ray Crystallography: Although not a spectroscopic method, single-crystal X-ray diffraction provides the most definitive structural and stereochemical information. Obtaining a suitable crystal of this compound would unambiguously determine its solid-state conformation, bond lengths, and angles, serving as the ultimate confirmation of the structure deduced from spectroscopic methods. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Density Functional Theory (DFT) Studies on Azaspiro[4.5]decan-3-one Derivatives
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized molecules like azaspiro[4.5]decan-3-one derivatives. DFT calculations have been instrumental in exploring the fundamental electronic and structural properties of these compounds. nih.gov
The starting point for most computational analyses is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometrical optimization. For azaspiro[4.5]decan-3-one derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to locate the minimum energy structures. nih.gov This process reveals precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The spirocyclic nature of these compounds, where two rings share a single carbon atom, imparts significant three-dimensional character. chembridge.com This is in contrast to flatter aromatic systems and is a key feature in their interaction with biological targets. chembridge.comenamine.net
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These electronic properties are critical for understanding a molecule's reactivity. For instance, the MEP can identify the electrophilic and nucleophilic centers within the molecule, predicting how it might interact with other reagents or biological macromolecules. nih.gov
A detailed computational study on related spirocyclic compounds interacting with DNA has demonstrated the power of DFT in identifying these reactive centers, which are crucial for understanding binding interactions. nih.gov
Following geometrical optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
While specific vibrational frequency data for 2-allyl-2-azaspiro[4.5]decan-3-one is not extensively published, the methodology is well-established. For the parent compound, 2-azaspiro[4.5]decan-3-one, which is a known impurity of the drug gabapentin (B195806), spectroscopic methods like ¹H NMR are used for its quantification. nih.govnih.govsemanticscholar.org Computational predictions of such spectra can aid in the interpretation of experimental data. For example, calculated NMR chemical shifts, after appropriate scaling, can be correlated with experimental values to confirm the structure. nih.gov
The table below shows representative calculated vibrational frequencies for a model spiro-β-lactam system, illustrating the types of data obtained from such studies.
| Mode Number | Vibrational Frequency (cm⁻¹) | Description |
| 1 | 1785 | C=O stretch (β-lactam) |
| 2 | 3350 | N-H stretch |
| 3 | 2950-3000 | C-H stretch (aliphatic) |
| 4 | 1450 | CH₂ scissoring |
| 5 | 1200-1300 | C-N stretch |
Note: This table is illustrative and based on general knowledge of spiro-β-lactam vibrational modes, not specifically on this compound.
The flexibility of the rings in spiro compounds means they can exist in multiple conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. High-level ab initio methods, such as MP2/6-31+G*, have been used to study the conformations of spiro β-lactams. acs.orgnih.govresearchgate.net
These studies have shown that certain spiro β-lactams have a strong preference for conformations stabilized by intramolecular hydrogen bonds. acs.orgresearchgate.net For example, the energy difference between a hydrogen-bonded conformer and a non-bonded one can exceed 5 kcal/mol, indicating a significant preference for the former. acs.org The dihedral angles of these stable conformers often mimic the secondary structures of peptides, such as β-turns, making them of interest in medicinal chemistry. acs.orgnih.govresearchgate.netnih.gov The introduction of a spirocyclic backbone can provide controlled rotation, allowing for precise shaping of molecular structures. qub.ac.uk
Molecular Dynamics Simulations for Spirocyclic Ring Systems
While quantum chemical methods are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a simulated biological environment (e.g., in water or complexed with a protein).
MD simulations have been performed on various spirocyclic systems to understand their stability and interactions. nih.govrsc.org For instance, a 100-nanosecond MD simulation of spirocyclic compounds interacting with DNA revealed how these molecules bind within the minor groove of the DNA helix. nih.gov Key parameters analyzed in such simulations include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
Intermolecular Hydrogen Bonds: To quantify the hydrogen bonding interactions with a target or solvent. nih.gov
These simulations are crucial for validating docking poses and understanding the thermodynamics of binding, offering a more realistic picture of the molecular interactions than static models alone. rsc.org
Mechanistic Studies of Reactions via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those that form or involve azaspiro compounds. DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates.
For example, the mechanism of the intramolecular cyclization of gabapentin to form 2-azaspiro[4.5]decan-3-one has been studied, revealing that the reaction is subject to general acid and base catalysis. researchgate.net In other research, the rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade to form seven-membered azaspiro compounds was investigated using DFT. nih.govacs.orgacs.org The computational study suggested that two mechanisms, a two-step biradical pathway and a concerted asynchronous pathway, may compete to form the final spirocyclic products. nih.govacs.org Such insights are invaluable for optimizing reaction conditions and designing new synthetic routes. mit.edu
Structure-Activity Relationship (SAR) Insights from Computational Models (focusing on chemical features)
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational models, particularly 3D-QSAR methods like CoMFA and CoMSIA, are frequently used to derive these relationships. mdpi.com These models can identify the key chemical features—such as steric bulk, electrostatic charge distribution, and hydrogen bonding capacity—that are critical for a molecule's function. nih.govnih.govresearchgate.net
For azaspiro[4.5]decan-3-one derivatives, computational SAR would involve aligning a series of related compounds and correlating their structural features with their measured biological activity. The resulting models, often visualized as 3D contour maps, highlight regions where modifications to the molecule would likely enhance or diminish its activity. mdpi.com For instance, a CoMFA map might indicate that a bulky substituent is favored in one region, while a hydrogen bond donor is preferred in another.
While a specific SAR study for this compound is not available in the public literature, the general principles of computational SAR are widely applied to lactam-containing compounds and other heterocyclic systems. nih.govmdpi.com The inherent three-dimensionality of the spirocyclic scaffold is a key feature that would be explored in such a study, as it dictates the spatial presentation of functional groups. chembridge.com Generative deep learning models are also emerging as a powerful tool for de novo design, learning chemical patterns from existing molecules to generate novel structures with desired properties. frontiersin.org
Chemical Reactivity and Transformations of 2 Allyl 2 Azaspiro 4.5 Decan 3 One
Reactions of the Allyl Group
The terminal double bond and allylic position of the N-allyl group are susceptible to a variety of reactions, including metathesis, reduction, and oxidation.
Olefin metathesis, a powerful carbon-carbon bond-forming reaction, can be employed to construct new ring systems from 2-allyl-2-azaspiro[4.5]decan-3-one. dtic.mil Specifically, ring-closing metathesis (RCM) is a valuable strategy for the synthesis of unsaturated rings. researchgate.net While direct RCM on a mono-allyl substrate is not feasible, the introduction of a second olefinic moiety onto the spirocyclic scaffold would enable an intramolecular metathesis reaction. For instance, a diene precursor could be subjected to RCM to forge a new cyclic structure fused or bridged to the existing spiro system.
The synthesis of bis-4-spiro-β-lactam-based unsaturated macrocycles has been achieved through a synthetic sequence that includes RCM as a key step. acs.org This demonstrates the feasibility of using RCM on substrates containing a spiro-lactam core. The success of such a reaction is dependent on the specific substrate and the catalyst used, with Grubbs' catalysts being commonly employed for this purpose. ursa.cat The general approach for RCM involves the intramolecular reaction of a diene in the presence of a ruthenium catalyst to form a new cycloalkene and volatile ethylene (B1197577), which drives the reaction to completion. researchgate.net
Table 1: Representative Catalysts for Olefin Metathesis
| Catalyst Name | Structure | Typical Applications |
| Grubbs' Catalyst 1st Generation | Ring-closing metathesis, cross-metathesis | |
| Grubbs' Catalyst 2nd Generation | More active for a wider range of olefins | |
| Hoveyda-Grubbs Catalyst 2nd Generation | Increased stability and activity |
The allyl double bond can be readily saturated through catalytic hydrogenation. Standard conditions, such as using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, are effective for the reduction of the alkene without affecting the lactam carbonyl. organic-chemistry.orgyoutube.com This transformation yields the corresponding 2-propyl-2-azaspiro[4.5]decan-3-one.
Alternatively, the use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the allyl group and the lactam carbonyl. organic-chemistry.orgmasterorganicchemistry.com Studies on the reduction of secondary allyl amides with LiAlH₄ have shown that the double bond can be concomitantly reduced. organic-chemistry.org The reaction conditions can be optimized to favor the reduction of the amide over the double bond, for instance by using a limited excess of the reducing agent in a suitable solvent like tert-butyl methyl ether (tBuOMe). organic-chemistry.org However, with a sufficient excess of LiAlH₄, it is expected that both the allyl group and the lactam carbonyl would be reduced, affording the corresponding N-propyl spirocyclic amine.
Table 2: Reduction of the Allyl Group
| Reagent | Product | Comments |
| H₂, Pd/C | 2-Propyl-2-azaspiro[4.5]decan-3-one | Selective hydrogenation of the double bond. organic-chemistry.orgyoutube.com |
| LiAlH₄ (excess) | 2-Propyl-2-azaspiro[4.5]decane | Reduction of both the allyl group and the lactam carbonyl. organic-chemistry.orgmasterorganicchemistry.com |
The double bond of the allyl group can be converted into an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comlibretexts.org This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond to form 2-((oxiran-2-yl)methyl)-2-azaspiro[4.5]decan-3-one. leah4sci.com The epoxide is a versatile intermediate that can undergo further transformations, such as ring-opening with various nucleophiles.
Dihydroxylation of the allyl group can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation. organic-chemistry.orgskku.edumasterorganicchemistry.comorganic-chemistry.org This reaction also proceeds via a syn-addition mechanism to yield the corresponding diol, 2-(2,3-dihydroxypropyl)-2-azaspiro[4.5]decan-3-one. The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in conjunction with OsO₄, could potentially be used to achieve an enantioselective synthesis of the diol. skku.edu
Table 3: Oxidation of the Allyl Group
| Reagent | Product | Reaction Type |
| m-CPBA | 2-((Oxiran-2-yl)methyl)-2-azaspiro[4.5]decan-3-one | Epoxidation masterorganicchemistry.comleah4sci.comlibretexts.org |
| OsO₄, NMO | 2-(2,3-Dihydroxypropyl)-2-azaspiro[4.5]decan-3-one | Dihydroxylation organic-chemistry.orgskku.edumasterorganicchemistry.comorganic-chemistry.org |
Reactivity of the Lactam Carbonyl Group
The lactam carbonyl group is susceptible to attack by nucleophiles. Strong nucleophiles, such as Grignard reagents (RMgX), can add to the carbonyl carbon. skku.edumasterorganicchemistry.com The initial addition would form a hemiaminal intermediate, which may be unstable. With esters, Grignard reagents are known to add twice, and a similar reactivity might be observed with lactams, potentially leading to the opening of the pyrrolidinone ring after the initial addition. masterorganicchemistry.com
The lactam carbonyl can be completely reduced to a methylene (B1212753) group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would convert this compound into the corresponding spirocyclic amine, 2-allyl-2-azaspiro[4.5]decane. As mentioned previously, under these conditions, the allyl double bond is also likely to be reduced. organic-chemistry.org
Transformations of the Spirocyclic Ring System
The spirocyclic core of this compound can undergo rearrangement reactions to form larger ring systems. The Beckmann rearrangement and the Schmidt reaction are classical methods for ring expansion of cyclic ketones, which are precursors to the parent lactam of the title compound. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
For instance, the corresponding spiro[4.5]decan-1-one can be converted to its oxime derivative. Treatment of this oxime with an acid catalyst, such as polyphosphoric acid, can induce a Beckmann rearrangement. wikipedia.org Depending on the stereochemistry of the oxime, this rearrangement could lead to the formation of a seven-membered caprolactam ring fused to the spiro center.
Similarly, the Schmidt reaction, which involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can also be used to achieve ring expansion. organic-chemistry.org The reaction of spiro[4.5]decan-1-one under Schmidt conditions would likely yield a mixture of regioisomeric lactams, including the one that would be formed from the Beckmann rearrangement. acs.org These transformations highlight the potential to modify the core spirocyclic structure and access novel heterocyclic scaffolds.
Ring Expansion or Contraction Reactions
The rigid spirocyclic framework of this compound presents possibilities for both ring expansion and contraction under specific reaction conditions, leading to novel heterocyclic structures.
Ring Expansion:
Classic ring expansion reactions, such as the Beckmann rearrangement, could potentially transform the five-membered lactam ring into a six-membered counterpart. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgbyjus.com This would first involve the conversion of the lactam's carbonyl group into an oxime. Subsequent treatment with an acid catalyst would be expected to induce a rearrangement, where one of the spiro-fused cyclohexane (B81311) ring carbons migrates to the nitrogen atom, resulting in a ring-expanded lactam.
Another potential avenue for ring expansion involves the Schmidt reaction. organic-chemistry.org Treating the parent ketone, from which the lactam is derived, with hydrazoic acid in the presence of a strong acid catalyst could lead to the insertion of a nitrogen atom adjacent to the carbonyl group, thereby expanding the ring.
The Tiffeneau-Demjanov rearrangement offers another theoretical pathway for expanding the cyclohexane ring. This would necessitate the presence of an exocyclic aminomethyl or hydroxymethyl group on the cyclohexane ring, which upon diazotization or activation, could trigger a ring expansion through carbon-carbon bond migration.
Ring Contraction:
Conversely, ring contraction of the cyclohexyl portion of the spirocycle could be envisioned through reactions like the Favorskii rearrangement. This would require the introduction of a halogen atom alpha to a carbonyl group on the cyclohexane ring, which is not present in the starting material. Subsequent treatment with a base could then induce a cyclopropanone (B1606653) intermediate, which would open to yield a five-membered ring carboxylic acid derivative.
A Wolff rearrangement of an α-diazoketone derived from the cyclohexane ring could also lead to ring contraction. However, this would again necessitate significant prior functionalization of the cyclohexane moiety.
It is important to note that these proposed reaction pathways are based on general principles of organic chemistry, and their successful application to this compound would require experimental validation to determine feasibility, yields, and regioselectivity.
Introduction of Additional Functionalities
The N-allyl group and the lactam ring are the primary sites for introducing additional functionalities to this compound, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities.
The reactivity of the allyl group's double bond offers a versatile handle for functionalization. Common transformations include:
Epoxidation: The double bond can be readily converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). colab.wsmdpi.comorganic-chemistry.org This introduces a reactive three-membered ring that can be subsequently opened by various nucleophiles to install a wide array of functional groups.
Dihydroxylation: The allyl group can undergo both syn- and anti-dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) or cold, dilute potassium permanganate, yielding a vicinal diol. khanacademy.orgorganic-chemistry.orgyoutube.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.
Ozonolysis: Oxidative cleavage of the double bond with ozone, followed by a reductive or oxidative workup, can lead to the formation of an aldehyde or a carboxylic acid, respectively. youtube.com This provides a route to shorten the allyl chain and introduce oxygen-containing functionalities.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond, leading to the formation of a primary alcohol.
The lactam ring itself also presents opportunities for functionalization. The nitrogen atom, while already substituted with an allyl group, can potentially undergo further reactions under specific conditions. More commonly, the α-carbon to the carbonyl group can be functionalized. For instance, deprotonation with a strong base could generate an enolate, which can then react with various electrophiles to introduce alkyl, acyl, or other functional groups.
The synthesis of derivatives of the related 1-oxa-8-azaspiro[4.5]decane system has been explored, where modifications at the 3-position of the lactone ring, including the formation of a 3-methylene analogue and a 3-oxime, have been reported to influence muscarinic receptor affinity. nih.gov These examples highlight the potential for functionalization at and adjacent to the carbonyl group in this class of spirocyclic compounds.
Below is a table summarizing potential functionalization reactions of the allyl group:
| Reaction | Reagents | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Vicinal Diol |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol |
| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Aldehyde |
| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Carboxylic Acid |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol |
Table 1: Potential Functionalization Reactions of the Allyl Group in this compound
The successful implementation of these reactions would pave the way for creating a library of novel compounds based on the this compound scaffold, enabling further investigation into their chemical and biological properties.
Role As a Synthetic Building Block and Scaffold in Chemical Research
Design Principles for Spirocyclic Scaffolds in Chemical Space
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and materials science due to their inherent structural properties that offer advantages over simpler, flat aromatic systems. The design principles that make these scaffolds attractive are well-exemplified by the 2-Allyl-2-azaspiro[4.5]decan-3-one framework.
Three-Dimensionality: The defining feature of a spirocycle is the quaternary spiro-carbon that joins the two rings. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional molecular shape. This 3D character is crucial for exploring chemical space more effectively, as it can lead to more specific and potent interactions with biological targets like proteins.
High Fraction of sp³-Hybridized Carbons (Fsp³): The 2-azaspiro[4.5]decan-3-one core is rich in sp³-hybridized carbons. A higher Fsp³ count is a desirable trait in modern drug discovery, as it correlates with increased structural complexity, improved solubility, and a higher probability of success in clinical development. The non-planar structure helps to fine-tune physicochemical properties and can enhance ligand-receptor complementarity.
Structural Novelty: The unique topology of spirocycles provides access to novel molecular frameworks that are underrepresented in many compound libraries. This novelty is valuable for establishing intellectual property and for discovering molecules with new biological activities.
The this compound molecule embodies these principles, offering a pre-organized, 3D scaffold that serves as an excellent starting point for the synthesis of more elaborate structures.
Utility in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening. The goal of DOS is to populate chemical space with a wide range of molecular scaffolds to increase the chances of discovering novel biological probes or drug leads. This compound is an ideal building block for DOS due to the distinct opportunities for diversification it presents.
The core 2-azaspiro[4.5]decan-3-one structure provides skeletal diversity , a foundational element of DOS. From this common core, the reactive allyl group serves as a critical anchor for introducing appendage diversity . The double bond and the allylic position of the N-allyl group are amenable to a wide array of well-established and robust chemical reactions. This allows for the generation of a large library of related compounds, each with unique substituents and properties.
For instance, researchers can leverage the allyl group in various transformations to build molecular libraries. frontiersin.orgnih.gov The pre-installed olefin in the building block can undergo numerous reactions, including:
Ring-closing metathesis (RCM): To form additional fused or bridged ring systems. nih.gov
Heck coupling: To introduce aryl or vinyl substituents. nih.gov
Cyclization reactions: Such as iodine-mediated cyclizations to form new heterocyclic rings. nih.gov
Hydroformylation, epoxidation, or dihydroxylation: To introduce new functional groups that can be further modified.
The ability to perform these transformations on the stable spirocyclic core makes this compound a valuable substrate for generating libraries with high levels of both skeletal and appendage diversity. nih.gov
Table 1: Potential Reactions for Library Diversification via the N-Allyl Group
| Reaction Type | Reagents/Catalyst | Outcome |
|---|---|---|
| Heck Coupling | Pd catalyst, Aryl halide | Arylation of the double bond |
| Ring-Closing Metathesis | Grubbs or other Ru catalyst | Formation of new rings |
| Iodocyclization | Iodine, Base | Formation of iodine-containing heterocycles |
| Epoxidation | m-CPBA, etc. | Formation of an epoxide |
| Dihydroxylation | OsO₄ or KMnO₄ | Formation of a diol |
Precursor for Complex Molecular Architectures
Beyond its use in library generation, this compound serves as a key intermediate for the synthesis of highly complex, targeted molecules. The parent N-H lactam, 2-azaspiro[4.5]decan-3-one, is known as a stable entity, notably as a cyclized impurity of the drug Gabapentin (B195806). semanticscholar.orgnih.gov The introduction of the N-allyl group transforms this stable core into a reactive platform for building intricate molecular frameworks.
The N-allyl lactam functionality is a versatile precursor. For example, intramolecular cyclization strategies involving N-allyl amides are known to be efficient methods for constructing substituted γ-lactams, which are core structures in many biologically active natural products. rsc.org The allyl group can participate in cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, a radical-initiated cyclization could lead to the formation of polycyclic lactam systems. rsc.org
The synthesis of such complex structures often relies on the strategic installation of functional groups that can guide the formation of new rings and stereocenters. The allyl group in this compound is precisely such a functional group, providing a reliable reactive handle on a rigid, three-dimensional template.
Application in the Construction of Conformationally Restricted Systems
A major strategy in drug design is to reduce the conformational flexibility of a molecule to lock it into its bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for its biological target by minimizing the entropic penalty of binding. The rigid nature of the 2-azaspiro[4.5]decan-3-one core makes it an excellent scaffold for this purpose.
The spiro fusion between the cyclohexane (B81311) and lactam rings severely restricts the rotation around the C-C bonds adjacent to the spirocenter. This creates a well-defined three-dimensional shape where the relative orientation of substituents is fixed. By using this compound as a starting material, chemists can build upon this rigid framework, placing functional groups in specific spatial arrangements.
The allyl group itself can be used to create further conformational constraints. For example, a ring-closing metathesis reaction between the N-allyl group and another strategically placed double bond on the cyclohexane ring could lead to the formation of a bicyclic system with even greater rigidity. The resulting conformationally restricted molecules are valuable tools for probing the binding pockets of enzymes and receptors, leading to the development of more potent and selective therapeutic agents.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes to Spirocyclic Lactams
The synthesis of spiro-γ-lactams is an active area of research due to their prevalence in bioactive natural products and synthetic molecules. rsc.org A key future direction for 2-Allyl-2-azaspiro[4.5]decan-3-one is the development of efficient and stereoselective synthetic routes. Current strategies for constructing spiro-lactam cores often involve multi-component reactions, cycloadditions, and ring-closing metathesis. sci-hub.seacs.org
For instance, a plausible approach for the synthesis of This compound could involve a multi-step sequence starting from commercially available precursors. One potential pathway could be the reaction of a suitable cyclohexanone (B45756) derivative with an allyl-containing amine, followed by a cyclization reaction to form the lactam ring. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, represents a classic and adaptable method for β-lactam synthesis that could be explored for the γ-lactam core as well. researchgate.net
Furthermore, the development of catalytic asymmetric methods would be crucial to access enantiomerically pure forms of the target compound, which is often a prerequisite for biological evaluation. An unprecedented enantioselective synthesis of spiro-γ-lactams has been reported using a sequential C-H olefination/asymmetric [4+1] spirocyclization under a simple Co(II)/chiral spiro phosphoric acid (SPA) binary system, offering a potential strategy. researchgate.net
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | This compound | C12H19NO |
| 2-Azaspiro[4.5]decan-3-one | 2-azaspiro[4.5]decan-3-one | C9H15NO |
| 2-hydroxy-2-azaspiro[4.5]decan-3-one | 2-hydroxy-2-azaspiro[4.5]decan-3-one | C9H15NO2 |
Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation
The spirocyclic nature of This compound introduces a chiral center at the spiro atom, leading to the possibility of stereoisomers. The precise determination of the three-dimensional structure is paramount for understanding its chemical reactivity and potential biological activity. Future research should employ a suite of advanced spectroscopic techniques for unambiguous stereochemical elucidation.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, will be instrumental in assigning the proton and carbon signals and establishing through-bond connectivities. mdpi.com For determining the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons. researchgate.net In cases where NMR data is inconclusive, single-crystal X-ray diffraction analysis remains the gold standard for determining the absolute configuration of crystalline derivatives. news-medical.net
A study on the impurity of Gabapentin (B195806), 2-Azaspiro[4.5]decan-3-one , utilized ¹H qNMR for its identification and quantification, highlighting the power of quantitative NMR in analyzing such structures. nih.gov These techniques would be directly applicable to the characterization of This compound .
Integration of Machine Learning and AI in Synthetic Pathway Prediction and Optimization
Beyond pathway prediction, ML models can optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. asianpubs.org Furthermore, recent advancements in ML allow for the prediction of stereoselectivity, a critical aspect in the synthesis of chiral molecules like the target spirocycle. nih.gov A machine learning model named NPstereo has been developed to assign the stereochemistry of natural products, demonstrating the potential of AI in stereochemical prediction. chemrxiv.org The application of such tools could significantly accelerate the development of a robust and efficient synthesis for This compound .
Exploration of Mechanistic Details through Advanced Computational Methods
Computational chemistry offers powerful tools to investigate the mechanistic details of chemical reactions and to understand the intrinsic properties of molecules. nih.gov For This compound , density functional theory (DFT) and post-Hartree-Fock methods can be employed to model the proposed synthetic reactions. tandfonline.com These calculations can elucidate the transition state structures, activation energies, and reaction pathways, providing valuable insights for optimizing reaction conditions.
Furthermore, computational modeling can predict various molecular properties of the target compound, such as its conformational preferences, electronic structure, and spectroscopic signatures (e.g., NMR chemical shifts and IR frequencies). news-medical.net This information can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's reactivity. The study of reaction mechanisms through computational approaches can reveal the sequence of chemical processes and identify the electronic factors that control the reaction. rsc.org
Design of Next-Generation Spirocyclic Scaffolds with Tunable Reactivity
Spirocyclic scaffolds are considered privileged structures in medicinal chemistry due to their rigid three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The This compound scaffold presents a versatile platform for the design of next-generation spirocyclic compounds with tunable reactivity and biological activity.
The allyl group on the nitrogen atom offers a reactive handle for further functionalization through various chemical transformations, such as olefin metathesis, epoxidation, or hydroformylation. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). Moreover, modifications to the cyclohexane (B81311) and lactam rings can be envisaged to modulate the scaffold's physicochemical properties, such as lipophilicity and solubility.
The design and synthesis of libraries of derivatives based on the This compound core could lead to the discovery of novel compounds with interesting applications in areas such as drug discovery and materials science. The inherent rigidity and complexity of spirocyclic lactams make them attractive building blocks in organic synthesis. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
